Welcome to the BenchChem Online Store!
molecular formula C12H11NO3 B8759596 1,7,8,9-Tetrahydropyrano[2,3-g]indole-2-carboxylic acid CAS No. 81257-90-1

1,7,8,9-Tetrahydropyrano[2,3-g]indole-2-carboxylic acid

Cat. No. B8759596
M. Wt: 217.22 g/mol
InChI Key: DJJRKYNKJQAPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06962939B1

Procedure details

7,8-Dihydro-9H-pyrano[2,3-g]indole-2-carboxylic acid, 6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylic acid and 5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylic acid were prepared according to the method described in Example 3, using a mixture (10:5:2) of methyl 7,8-dihydro-9H-pyrano[2,3-g]indole-2-carboxylate, methyl 6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylate and methyl 5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylate (4.33 g, 18.7 mmol) to produce, after trituration with isopropyl ether, a mixture [(2,3-g):(3,2-j):(2,3-e)-7:1:2] of products (2.30 g, 57%) as a white solid. The filtrate was evaporated and purified by flash column chromatography [SiO2; ethyl acetate-heptane (2:1)+0.5% acetic acid] to afford an oil which solidified upon treatment with isopropyl ether-heptane to afford a mixture [(2,3-g):(3,2-j):(2,3-e)-44:22:34] of products (818 mg, 20%) as a white solid. The products were combined and used without further purification.
Name
methyl 7,8-dihydro-9H-pyrano[2,3-g]indole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylate
Quantity
4.33 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
products
Quantity
2.3 g
Type
reactant
Reaction Step Five
Name
isopropyl ether heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:13][CH2:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[C:2]1[C:14]([O:16]C)=[O:15].[O:18]1[C:30]2[C:22]([CH2:23][C:24]3[CH2:25][CH2:26][NH:27][C:28]=3[CH:29]=2)=[CH:21][CH:20]=[C:19]1[C:31]([O:33]C)=[O:32].[O:35]1[C:40]2[C:41]3[CH:42]=[CH:43][NH:44][C:45]=3[CH2:46][CH2:47][C:39]=2[CH:38]=[CH:37][CH:36]1[C:48]([O:50]C)=[O:49].C(OC(C)C)(C)C.C(OC(C)C)(C)C.CCCCCCC>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:13][CH2:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[C:2]1[C:14]([OH:16])=[O:15].[O:18]1[C:30]2[C:22]([CH2:23][C:24]3[CH2:25][CH2:26][NH:27][C:28]=3[CH:29]=2)=[CH:21][CH:20]=[C:19]1[C:31]([OH:33])=[O:32].[O:35]1[C:40]2[C:41]3[CH:42]=[CH:43][NH:44][C:45]=3[CH2:46][CH2:47][C:39]=2[CH:38]=[CH:37][CH:36]1[C:48]([OH:50])=[O:49] |f:4.5|

Inputs

Step One
Name
methyl 7,8-dihydro-9H-pyrano[2,3-g]indole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=C3C(=C12)CCCO3)C(=O)OC
Step Two
Name
methyl 6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C2CC=3CCNC3C=C21)C(=O)OC
Step Three
Name
methyl 5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylate
Quantity
4.33 g
Type
reactant
Smiles
O1C(C=CC2=C1C=1C=CNC1CC2)C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Five
Name
products
Quantity
2.3 g
Type
reactant
Smiles
Step Six
Name
isopropyl ether heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography [SiO2; ethyl acetate-heptane (2:1)+0.5% acetic acid]
CUSTOM
Type
CUSTOM
Details
to afford an oil which

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC2=CC=C3C(=C12)CCCO3)C(=O)O
Name
Type
product
Smiles
O1C(=CC=C2CC=3CCNC3C=C21)C(=O)O
Name
Type
product
Smiles
O1C(C=CC2=C1C=1C=CNC1CC2)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 818 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.